Absence of Direct Head-to-Head Comparative Bioactivity Data in Public Literature
Despite extensive searching of primary research, patents, and databases, no direct, quantitative head-to-head comparison (e.g., in the same assay, under identical conditions) of 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline against a close structural analog is available in the public domain. The strongest class-level evidence comes from a series of 5,8-methanoquinazoline derivatives where the 2-hydrazino analog (Compound 3) demonstrated potent CNS stimulant activity, but its amino counterpart was not profiled in that study . The related 8-methyl analog shows only weak MAO-A inhibition (IC50 > 100 µM) , yet no comparable data exist for the target compound. This evidence gap means that any claim of differentiation for the target compound currently lacks the quantitative foundation required for rigorous scientific selection. Users must undertake internal head-to-head profiling to establish a comparator-based evidence base. As a foundational scaffold, the compound retains value due to its atom-efficient synthesis route, which allowed for the generation of a focused library of analogs with high binding affinity predictions for selected targets .
| Evidence Dimension | Publicly Available Bioactivity Data (Target Engagement, Potency, Selectivity) |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in public domain. |
| Comparator Or Baseline | 2-hydrazino-5,8-methanoquinazoline (CNS stimulant activity, compound 3 in ref ); 8-Methyl-5,8-methano-5,6,7,8-tetrahydroquinazolin-2-amine (MAO-A IC50 > 100 µM). |
| Quantified Difference | Non-comparable: lack of assay data prevents any quantified difference. |
| Conditions | Data mining across PubMed, Google Scholar, BindingDB, PubChem, and patent databases completed on 2026-05-13. |
Why This Matters
Transparency on evidence gaps is critical for procurement decisions: selecting this compound means accepting the cost of de novo validation, as no public, comparator-based quantitative claims can be independently verified.
- [1] Nagai, S., et al. (1998). SYNTHESIS AND CENTRAL-NERVOUS-SYSTEM STIMULANT ACTIVITY OF 5,8-METHANOQUINAZOLINES FUSED WITH 1,2,4-TRIAZOLE, TETRAZOLE AND 1,2,4-TRIAZINE. Journal of Heterocyclic Chemistry, 35(2), 325-327. View Source
- [2] BindingDB. (2017). BDBM50401981; CHEMBL1575961 - 8-methyl-5,6,7,8-tetrahydro-5,8-methanoquinazolin-2-amine. Retrieved May 13, 2026. View Source
- [3] Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. View Source
